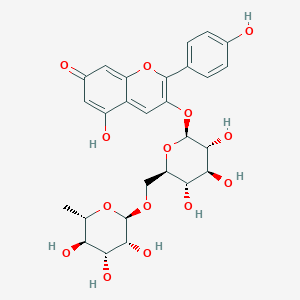

pelargonidin 3-O-rutinoside betaine

描述

Structure

3D Structure

属性

分子式 |

C27H30O14 |

|---|---|

分子量 |

578.5 g/mol |

IUPAC 名称 |

5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-28,30-36H,9H2,1H3/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

InChI 键 |

QCORKUZRFLLFCU-ASZXTAQUSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

产品来源 |

United States |

Chemical Structure, Spectroscopic Characteristics, and Tautomerism of Pelargonidin 3 O Rutinoside Betaine

Detailed Structural Framework and Bonding Properties

Pelargonidin (B1210327) 3-O-rutinoside betaine (B1666868) is a fascinating and complex organic molecule belonging to the anthocyanin family, which are pigments responsible for many of the red, purple, and blue colors found in plants. The fundamental structure of this compound is built upon the pelargonidin aglycone, a type of flavonoid characterized by a C6-C3-C6 skeleton. This core is composed of three rings: an A ring (a benzene (B151609) ring), a C ring (a heterocyclic pyran ring), and a B ring (a second phenolic ring).

In pelargonidin 3-O-rutinoside betaine, the aglycone is glycosidically linked at the 3-position of the C ring to a rutinose sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. This glycosylation significantly impacts the solubility and stability of the molecule.

The bonding within this compound is a rich tapestry of covalent and non-covalent interactions. The aromatic rings feature delocalized pi-electron systems, which are crucial for the molecule's ability to absorb light and thus impart color. The numerous hydroxyl groups on both the aglycone and the sugar moieties are key to the molecule's polarity and its ability to form hydrogen bonds, both intramolecularly and with solvent molecules. The glycosidic bond connecting the rutinose to the pelargonidin core is a stable covalent linkage.

Interconversion Dynamics with Pelargonidin 3-O-rutinoside Cation

This compound does not exist in isolation but is part of a dynamic equilibrium with its cationic form, pelargonidin 3-O-rutinoside cation. This interconversion is primarily governed by the pH of the surrounding medium, a classic acid-base relationship.

As the pH increases towards neutrality, a proton is abstracted from one of the phenolic hydroxyl groups, leading to the formation of the quinonoidal base, which is the this compound. This structural transformation involves a rearrangement of the electron density within the molecule, resulting in a shift in its light-absorbing properties and a change in color, often towards more purplish or bluish hues. The equilibrium between the flavylium (B80283) cation and the quinonoidal base is a key factor in the color variability of anthocyanins in nature.

This pH-dependent equilibrium can be represented as follows:

Pelargonidin 3-O-rutinoside Cation (Red) + H₂O ⇌ this compound (Purple/Blue) + H₃O⁺

The specific pKa value for this transition dictates the pH range at which the color change occurs. This dynamic interplay is a critical aspect of the chemical behavior of this anthocyanin.

Advanced Spectroscopic Approaches for Structural Elucidation

A suite of advanced spectroscopic techniques is employed to unravel the intricate structure of pelargonidin 3-O-rutinoside and to differentiate between its cationic and betaine forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise connectivity of atoms within the molecule.

¹H NMR provides information about the chemical environment of hydrogen atoms. For the pelargonidin 3-O-rutinoside cation, distinct signals in the aromatic region confirm the presence of the A and B rings, while signals in the aliphatic region correspond to the protons of the rutinose sugar moiety. The chemical shifts of the protons on the flavylium ring system are particularly sensitive to the charge distribution and will differ between the cation and the betaine forms.

¹³C NMR provides a map of the carbon skeleton. The chemical shifts of the carbon atoms in the chromophore are indicative of the electronic state of the molecule. The transition from the flavylium cation to the quinonoidal base (betaine) would be expected to cause significant upfield and downfield shifts for specific carbons in the A and C rings due to the change in hybridization and electron density.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of pelargonidin 3-O-rutinoside will show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ associated with the ether and hydroxyl groups. The deprotonation of a hydroxyl group to form the betaine would lead to subtle but discernible changes in the O-H stretching region and may introduce new bands associated with the quinonoidal system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is fundamental for characterizing the color and electronic transitions of anthocyanins. The absorption spectrum is highly sensitive to the structural form of the molecule.

Pelargonidin 3-O-rutinoside Cation: In its acidic, flavylium cation form, the compound typically exhibits a strong absorption maximum (λmax) in the visible region around 500-510 nm, corresponding to its red color. It also shows a significant absorption band in the UV region around 275 nm.

This compound: As the pH increases and the betaine form becomes more prevalent, a bathochromic (red) shift in the visible absorption maximum is often observed, moving to longer wavelengths (around 530-550 nm). This shift is responsible for the color change to purple or blue. The intensity of the absorption may also change.

By meticulously analyzing the data from these spectroscopic methods, chemists can confidently identify and characterize the structure of this compound and understand its dynamic relationship with its cationic counterpart.

Biosynthesis and Genetic Regulation of Pelargonidin 3 O Rutinoside Betaine in Plant Systems

Upstream Phenylpropanoid and Flavonoid Biosynthetic Pathways

The journey to synthesizing pelargonidin (B1210327) 3-O-rutinoside betaine (B1666868) begins with the essential amino acid phenylalanine, which serves as the primary precursor for a vast array of plant secondary metabolites. nih.govnih.gov The initial steps are collectively known as the general phenylpropanoid pathway, which sets the stage for the production of the core flavonoid skeleton. nih.gov

Role of Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H)

Following the formation of trans-cinnamic acid, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, catalyzes the hydroxylation of cinnamic acid at the 4-position of the aromatic ring to produce p-coumaric acid. nih.govnih.gov This is a crucial hydroxylation step that is fundamental for the subsequent reactions in flavonoid biosynthesis. nih.govresearchgate.net The expression and activity of the C4H gene can significantly impact the production of downstream compounds, including flavonoids and lignin. researchgate.netbiorxiv.org In some cases, suppression of C4H has been linked to reduced anthocyanin levels. nih.govmdpi.com

Catalytic Actions of 4-Coumarate-CoA Ligase (4CL)

The final enzyme in the general phenylpropanoid pathway is 4-Coumarate-CoA Ligase (4CL) . nih.govnih.gov This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.govresearchgate.net This thioester is a central intermediate that stands at a major metabolic crossroads, providing the precursor for various biosynthetic branches, including flavonoids, lignins, and other phenylpropanoids. nih.govnih.gov Plants possess multiple isoforms of 4CL, which can exhibit different substrate specificities and expression patterns, thereby channeling metabolites towards specific pathways. nih.govnih.govfrontiersin.org For instance, certain 4CL isoforms are more closely associated with flavonoid biosynthesis. nih.gov

Core Anthocyanin Biosynthetic Enzymes and Their Specificity

With the formation of p-coumaroyl-CoA, the metabolic pathway enters the dedicated flavonoid and anthocyanin biosynthesis route. A series of enzymes then work in a coordinated fashion to construct and modify the flavonoid backbone, ultimately leading to the production of pelargonidin.

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

Chalcone Synthase (CHS) is a pivotal enzyme that marks the entry point into the flavonoid pathway. researchgate.netnih.gov It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. nih.govmdpi.com CHS is often considered a key regulatory enzyme, and its expression is tightly controlled at the transcriptional level. researchgate.netnih.gov

The naringenin chalcone, which is an open-chain flavonoid, is then subjected to stereospecific cyclization by Chalcone Isomerase (CHI) . nih.govfrontiersin.org This enzymatic reaction forms the heterocyclic C-ring, resulting in the formation of (2S)-naringenin, a flavanone (B1672756). nih.govfrontiersin.org The activity of CHI is crucial for channeling the metabolic flow towards the production of flavanones, which are the precursors for a wide range of downstream flavonoids, including the anthocyanins. nih.govresearchgate.net

Flavanone 3-Hydroxylase (F3H) Activity

The next step in the pathway leading to pelargonidin is the hydroxylation of the flavanone naringenin at the 3-position of the C-ring. This reaction is catalyzed by Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase. nih.govfrontiersin.org The product of this reaction is dihydrokaempferol (B1209521) (DHK), a dihydroflavonol. nih.govfrontiersin.org F3H is a key enzyme that directs the pathway towards the synthesis of 3-hydroxylated flavonoids, such as dihydroflavonols, flavonols, and anthocyanidins. nih.govresearchgate.net

Dihydroflavonol 4-Reductase (DFR) Mechanisms

Dihydroflavonol 4-Reductase (DFR) is a critical enzyme that catalyzes a committed step in the biosynthesis of anthocyanins. bohrium.comnih.gov It reduces dihydroflavonols to their corresponding leucoanthocyanidins using NADPH as a cofactor. nih.govnih.gov Specifically, DFR converts dihydrokaempferol (DHK) into leucopelargonidin (B191709). nih.govbohrium.com

The substrate specificity of DFR is a major determinant of the type of anthocyanin produced in a plant. frontiersin.orgmdpi.com Some DFR enzymes can efficiently reduce DHK, leading to the production of pelargonidin-based anthocyanins. bohrium.com However, in many plant species, the DFR enzyme shows a preference for other dihydroflavonols like dihydroquercetin (DHQ) and dihydromyricetin (B1665482) (DHM), and has low or no activity towards DHK. frontiersin.orgscilit.com This specificity is often the reason why some plants are unable to produce orange or red flowers. frontiersin.org For example, while the DFR from Vitis vinifera (grape) was thought to not efficiently reduce DHK, studies have shown it is capable of producing leucopelargonidin, albeit with a preference for other substrates. bohrium.com

Following the formation of leucopelargonidin, it is converted to pelargonidin by anthocyanidin synthase (ANS). nih.govnih.gov The pelargonidin molecule is then glycosylated, in this case with a rutinoside group at the 3-O-position, and subsequently undergoes a betainylation reaction to form the final product, pelargonidin 3-O-rutinoside betaine. nih.gov

Summary of Key Enzymes

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Stage |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | General Phenylpropanoid |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | General Phenylpropanoid |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid, CoA | p-Coumaroyl-CoA | General Phenylpropanoid |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | Flavonoid Biosynthesis |

| Chalcone Isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | Flavonoid Biosynthesis |

| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) | Flavonoid Biosynthesis |

| Dihydroflavonol 4-Reductase | DFR | Dihydrokaempferol (DHK) | Leucopelargonidin | Anthocyanin Biosynthesis |

| Anthocyanidin Synthase | ANS | Leucopelargonidin | Pelargonidin | Anthocyanin Biosynthesis |

Anthocyanidin Synthase (ANS) Functionality

A pivotal enzyme in the anthocyanin biosynthesis pathway is Anthocyanidin Synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). This enzyme catalyzes the conversion of colorless leucoanthocyanidins into their corresponding colored anthocyanidins. In the context of this compound synthesis, ANS acts on leucopelargonidin to form the pelargonidin aglycone.

The functionality of ANS can be a critical control point in determining the type of anthocyanin produced. The enzyme's substrate specificity can influence the metabolic flux towards different anthocyanidin backbones, such as pelargonidin, cyanidin (B77932), or delphinidin (B77816). nih.gov The expression of the gene encoding ANS is often regulated by a complex of transcription factors, including MYB, bHLH, and WD40 proteins, which respond to various developmental and environmental cues. nih.govnih.gov

Glycosylation and Rutinosylation Steps

Following the formation of the pelargonidin aglycone, the molecule undergoes glycosylation, a crucial modification that enhances its stability and solubility. nih.govresearchgate.net This process involves the attachment of sugar moieties to the anthocyanidin core.

UDP-Glycosyltransferases (UGTs) Specific to the 3-Position

The initial glycosylation step in the formation of this compound is the transfer of a glucose molecule to the 3-hydroxyl group of the pelargonidin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), namely UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3-GT). wikipedia.org This enzyme utilizes UDP-D-glucose as the sugar donor. wikipedia.org The resulting compound is pelargonidin 3-O-glucoside.

The specificity of 3-GT for the 3-position of the anthocyanidin is a key feature of this enzymatic step, ensuring the correct assembly of the final molecule. genome.jp While some UGTs can act on multiple positions or different flavonoid substrates, the 3-GT involved in anthocyanin biosynthesis exhibits a high degree of regioselectivity. wikipedia.orggenome.jp

Formation of the Rutinosyl Moiety

To form the rutinoside, a second sugar, rhamnose, is attached to the glucose molecule already present at the 3-position. This creates the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). wikipedia.org This step is catalyzed by a flavonoid 3-O-glucoside L-rhamnosyltransferase. wikipedia.org This enzyme specifically recognizes the anthocyanidin 3-O-glucoside as its substrate and facilitates the addition of a rhamnose unit from a UDP-rhamnose donor.

Post-Glycosylation Modifications and Their Enzymology

After the core glycosylation is complete, further modifications can occur, including methylation and acylation, which contribute to the diversity and stability of anthocyanin molecules. researchgate.netepa.gov

Role of Methyltransferases (e.g., O-Methyltransferases)

Methylation is a common modification in anthocyanin biosynthesis, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov These enzymes transfer a methyl group from SAM to the hydroxyl groups on the B-ring of the anthocyanin. nih.gov While pelargonidin itself has only one hydroxyl group on the B-ring, methylation is more prevalent in other anthocyanidins like cyanidin and delphinidin, leading to the formation of peonidin, petunidin, and malvidin. nih.govacs.org

In some plant species, OMTs have been shown to methylate anthocyanins both before and after glycosylation. nih.gov The expression of OMT genes is often correlated with the accumulation of methylated anthocyanins and can be a key factor in determining the final color of the plant tissue. researchgate.net

Acyltransferases and Acylation Patterns

Acylation, the addition of an acyl group to the sugar moieties of anthocyanins, is another significant modification that enhances pigment stability and can influence color. researchgate.netnih.gov This reaction is catalyzed by anthocyanin acyltransferases (AATs), which typically use acyl-CoA as the acyl donor. researchgate.netresearchgate.net Acyl groups can be either aliphatic (e.g., malonyl) or aromatic (e.g., p-coumaroyl, caffeoyl). researchgate.net

The acylation patterns can be complex, with acyl groups attached to different positions on the sugar residues. researchgate.netnii.ac.jp The specific AATs present in a plant species determine the type and position of acylation. nih.govresearchgate.net For instance, some AATs are specific for the 6''-position of the glucose moiety in anthocyanin 3-O-glucosides. researchgate.net In some cases, multiple acyl groups can be added, leading to polyacylated anthocyanins, which often exhibit bluer colors. nii.ac.jpfrontiersin.org The enzymes responsible for these advanced modifications, such as serine carboxypeptidase-like (SCPL) acyltransferases, can be found in the vacuole where anthocyanins accumulate. frontiersin.org

Formation of the Betaine Moiety

The complete biosynthetic pathway for this compound, particularly the final step involving the addition of the betaine moiety, is not extensively detailed in current scientific literature. The foundational molecule, pelargonidin 3-O-rutinoside, is an anthocyanin cation composed of the aglycone pelargonidin linked to a rutinoside sugar group at the 3-hydroxy position. nih.gov Public chemical databases identify this compound as the conjugate base of pelargonidin 3-O-rutinoside. nih.gov

While the specific enzyme that catalyzes the transfer of a betaine group to this anthocyanin is not yet characterized, the process falls under the general category of anthocyanin modification. Plants utilize a variety of transferase enzymes to add chemical groups to the basic anthocyanin structure, which enhances stability and modifies color. These modifications often occur after the core anthocyanin is synthesized. For instance, the acylation of anthocyanins, such as the addition of a malonyl group to pelargonidin-3-O-glucoside in strawberries, is controlled by specific malonyltransferase genes. nih.gov It is plausible that the formation of the betaine moiety on pelargonidin 3-O-rutinoside is likewise catalyzed by a highly specific, yet-to-be-identified transferase enzyme.

General betaine biosynthesis in plants, which produces compounds like the osmoprotectant glycine (B1666218) betaine, typically involves the oxidation of choline. nih.gov However, the conjugation of a pre-formed betaine molecule or its synthesis directly onto a complex flavonoid like pelargonidin 3-O-rutinoside would represent a distinct biochemical reaction within the broader framework of secondary metabolism.

Transcriptional Regulation of Anthocyanin Biosynthesis

The production of anthocyanins, including the pelargonidin backbone, is meticulously controlled at the transcriptional level. This regulation is primarily orchestrated by a conserved protein complex known as the MBW complex, which activates the expression of structural genes responsible for enzymatic steps in the flavonoid biosynthesis pathway. mdpi.comnih.gov This complex ensures that pigment production occurs in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues.

MYB Transcription Factor Families (e.g., MYBA, PAP1, AN2)

The specificity of the MBW complex is largely determined by its MYB transcription factor component. nih.gov In most plants, these are R2R3-MYB proteins, which act as either activators or repressors of the anthocyanin pathway. mdpi.com

Activators: Positive regulators such as PAP1 (PRODUCTION OF ANTHOCYANIN PIGMENT 1), PAP2, MYB113, and MYB114 in Arabidopsis thaliana are well-known activators. mdpi.com When these MYB proteins are part of the MBW complex, they bind to specific promoter sequences of the late biosynthetic genes (LBGs) of the anthocyanin pathway, such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS), initiating their transcription. nih.govnih.gov Overexpression of these activator genes often leads to a massive accumulation of anthocyanin pigments throughout the plant. mdpi.com

Repressors: In contrast, other MYB proteins function to inhibit anthocyanin biosynthesis. These repressors, which can belong to the R2R3-MYB or R3-MYB subfamilies, often work by competing with MYB activators for a binding site on their bHLH protein partners. mdpi.com This competition disrupts the formation of a functional MBW activation complex, thereby preventing the expression of target genes. researchgate.net

WD40 Repeat Proteins and the MBW Complex Formation

The third component of the regulatory triumvirate is a protein containing WD40 repeat domains, with TRANSPARENT TESTA GLABRA1 (TTG1) in Arabidopsis being the canonical example. nih.gov WD40 proteins are thought to function as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors. nih.gov This stabilization facilitates the formation of a fully active MBW complex, which can then effectively bind to the promoters of target structural genes and initiate transcription. researchgate.netmdpi.com The absence of a functional WD40 protein typically results in a complete loss of pigmentation, underscoring its foundational role in the complex. nih.gov

Table 1: Key Transcriptional Regulators of Anthocyanin Biosynthesis

| Factor Type | Examples | Primary Function in Anthocyanin Biosynthesis | References |

|---|---|---|---|

| R2R3-MYB Activators | PAP1, PAP2, MYB113, MYB114, AN2 | Binds to DNA and activates transcription of late biosynthetic genes as part of the MBW complex. | mdpi.comnih.gov |

| MYB Repressors | AtMYBL2, FaMYB1 | Competes with MYB activators for bHLH binding, preventing the formation of an active MBW complex. | mdpi.comresearchgate.net |

| bHLH Proteins | TT8, GL3, EGL3, AN1 | Forms a dimer with MYB proteins, essential for the stability and activity of the MBW complex. | nih.govnih.gov |

| WD40 Repeat Proteins | TTG1, AN11 | Acts as a stabilizing scaffold for the MYB-bHLH interaction, enabling MBW complex formation. | nih.govnih.gov |

Developmental and Environmental Factors Influencing Biosynthesis and Accumulation in Plants

The synthesis of anthocyanins is highly responsive to a plant's developmental stage and its surrounding environment. These factors often exert their influence by modulating the expression of the regulatory genes within the MBW complex.

Light: Light is one of the most critical environmental stimuli for anthocyanin production. nih.gov Both light intensity and quality (wavelength) affect the expression of key transcription factors. High-intensity light generally increases anthocyanin synthesis, which serves to protect the photosynthetic machinery from photo-oxidative damage. nih.gov

Temperature: Low temperatures are a well-known inducer of anthocyanin accumulation in many plant species. nih.gov This response is believed to provide protection against cold-induced photoinhibition. Conversely, high temperatures can inhibit the expression of anthocyanin biosynthetic genes, leading to a loss of color, for instance, in apple skins. nih.govresearchgate.net

Drought and Salinity: Abiotic stresses such as drought and high salinity frequently trigger a significant increase in anthocyanin levels. researchgate.net This accumulation is part of a broader stress-response strategy, as anthocyanins have powerful antioxidant properties that can help mitigate cellular damage from reactive oxygen species (ROS) generated during stress. nih.gov

Nutrient Availability: Nutrient deficiency, particularly of nitrogen and phosphorus, is often linked to enhanced anthocyanin synthesis. This response is thought to be an adaptive mechanism to reallocate resources and protect the plant under suboptimal growth conditions.

Natural Occurrence, Distribution, and Physiological Roles in Plant Systems

Identification and Quantification in Diverse Plant Species and Cultivars

Pelargonidin (B1210327) 3-O-rutinoside, the conjugate acid of the betaine (B1666868) form, is a well-documented anthocyanin found across a variety of plant species. It is particularly abundant in the fruits of the Fragaria genus, commonly known as strawberries, where it is often the second most predominant anthocyanin after pelargonidin 3-O-glucoside. mdpi.com Its presence has also been confirmed in other berry fruits such as raspberries (Rubus idaeus) and blackcurrants (Ribes nigrum). nih.gov

The identification and quantification of pelargonidin 3-O-rutinoside are typically achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS). rahtiapp.fi These methods allow for the precise measurement of the compound's concentration in different plant tissues and cultivars.

Studies on various strawberry (Fragaria × ananassa) cultivars have revealed a considerable range in the concentration of pelargonidin 3-O-rutinoside, highlighting the influence of genetic makeup on its accumulation. For instance, in an analysis of five different strawberry cultivars, the content of pelargonidin 3-O-rutinoside accounted for 6-11% of the total anthocyanins. Another study focusing on North Carolina strawberry genotypes found that pelargonidin 3-O-rutinoside represented 4 to 16% of the total anthocyanin content. frontiersin.org

Below is an interactive data table summarizing the content of pelargonidin 3-O-rutinoside in different strawberry cultivars.

| Cultivar | Percentage of Total Anthocyanins | Reference |

| 'Eris' | 6-11% | researchgate.net |

| 'Oso Grande' | 6-11% | researchgate.net |

| 'Carisma' | 6-11% | researchgate.net |

| 'Tudnew' | 6-11% | researchgate.net |

| 'Camarosa' | 6-11% | researchgate.net |

| Various NC Genotypes | 4-16% | frontiersin.org |

Subcellular Localization and Accumulation Patterns within Plant Tissues

Anthocyanins, including pelargonidin 3-O-rutinoside betaine, are synthesized in the cytoplasm and subsequently transported for storage within the cell. The primary site of accumulation for these water-soluble pigments is the central vacuole of plant cells. rahtiapp.fi This sequestration in the vacuole is a crucial mechanism that prevents the potential toxicity of these compounds to other cellular processes.

The accumulation of this compound is not uniform throughout the plant. It is most conspicuously present in tissues that are exposed to light, such as the epidermis of fruits and the petals of flowers. In strawberries, for example, the vibrant red color is a direct result of the high concentration of pelargonidin glycosides in the fruit's flesh and skin. Research on the orange-flowered gentian (Gentiana lutea L. var. aurantiaca) has shown a differential accumulation of pelargonidin glycosides in the petals at various developmental stages. researchgate.net

In some plants, anthocyanins can also be found in vegetative tissues, including leaves, stems, and even roots, where their presence may be linked to specific developmental stages or stress responses.

Ecological and Physiological Functions in Plants

One of the most evident roles of this compound is its contribution to plant pigmentation. As an anthocyanin, it is responsible for producing shades of orange and red in various plant tissues. nih.gov This coloration is vital for the reproductive success of many plant species. The bright hues of flowers and fruits serve as a visual cue to attract pollinators, such as bees and birds, and seed dispersers. The relationship between flower color and pollinator attraction is a classic example of co-evolution, where the plant's chemical composition directly influences its ecological interactions.

Plants have evolved sophisticated mechanisms to cope with a range of environmental challenges, and this compound plays a key role in this defense. Anthocyanins, in general, are known to accumulate in response to various abiotic stresses, including high-intensity light and ultraviolet (UV) radiation. nih.govbiorxiv.org These compounds can absorb harmful UV-B radiation, thereby protecting the plant's DNA and photosynthetic machinery from damage. nih.gov

Studies have shown that exposure to UV radiation can induce the biosynthesis of anthocyanins. frontiersin.org For example, in tartary buckwheat, the ratio of cyanidin-3-O-rutinoside to total anthocyanin content was observed to be higher under UV conditions, suggesting a protective role for this specific glycoside. researchgate.net While direct evidence for this compound is still emerging, the known UV-absorptive properties of flavonoids strongly support its involvement in photoprotection. mdpi.com The accumulation of these pigments in the outer layers of leaves and fruits acts as a natural sunscreen for the plant.

Beyond abiotic stress, this compound is also implicated in a plant's defense against biotic threats such as herbivores and pathogens. The accumulation of flavonoids, including anthocyanins, can be triggered by herbivore attacks. nih.gov These compounds can act as feeding deterrents due to their astringent or bitter taste. In some cases, the vibrant colors produced by anthocyanins may serve as a warning signal to herbivores, indicating the presence of defensive compounds. nih.gov

Furthermore, flavonoids can exhibit antimicrobial properties, helping to protect the plant from pathogenic fungi and bacteria. nih.gov The synthesis of these compounds is often part of a broader defense response that includes the production of other secondary metabolites and the activation of various defense-related genes. While the specific role of this compound in deterring particular herbivores or inhibiting specific pathogens is an area of ongoing research, its presence as part of the plant's chemical arsenal (B13267) is undoubtedly significant.

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Extraction Techniques from Varied Plant Matrices

The initial and critical step in the study of pelargonidin (B1210327) 3-O-rutinoside betaine (B1666868) is its effective extraction from plant tissues. As a polar molecule, its extraction is typically achieved using polar solvents. unl.pt The most common method is solid-liquid extraction (SLE), where solvents like methanol (B129727) or ethanol, often acidified, are used to isolate anthocyanins from plant materials. unl.ptnih.gov The acidification of the solvent, usually with weak acids such as formic or citric acid, helps to stabilize the flavylium (B80283) cation, the acidic form of the betaine. nih.gov

Various plant sources are known to contain pelargonidin derivatives. For instance, pelargonidin-3-O-rutinoside has been isolated from strawberries. rsc.org Pomegranate flowers are another source from which pelargonidin glycosides have been extracted using methanol containing a small percentage of methanolic HCl, followed by cold maceration. researchgate.net The choice of solvent and extraction conditions can be optimized to enhance the yield and purity of the extracted compound. Factors such as the plant matrix itself, temperature, and extraction time play a significant role in the efficiency of the process. mdpi.com

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are indispensable for the separation and purification of pelargonidin 3-O-rutinoside betaine from other co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the analysis of anthocyanins. nih.gov This method allows for both the separation and preliminary identification of compounds based on their retention time and UV-Vis spectral characteristics. For pelargonidin derivatives, the DAD is typically set to monitor the visible region around 520 nm, which is the characteristic maximum absorbance for this class of compounds. The separation is commonly achieved on a C18 core-shell column using a gradient elution with a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724). nih.gov

| Parameter | Condition |

| Column | C18 core-shell (100 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 10% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Detection | Diode Array Detector (DAD) |

| Wavelength | ~520 nm |

This table presents a typical set of HPLC-DAD parameters for the analysis of pelargonidin derivatives. nih.gov

For the isolation of larger quantities of the compound for further studies, High-Speed Countercurrent Chromatography (HSCCC) is a powerful preparative technique. HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. A combination of HSCCC and HPLC has been successfully used to isolate pelargonidin-3-O-rutinoside from strawberries. rsc.org This approach allows for the efficient purification of the target compound from a crude extract.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The use of columns with sub-2 µm particle sizes allows for more efficient separations. UHPLC methods have been developed for the rapid determination of anthocyanins, including pelargonidin derivatives. researchgate.net These methods often employ a C18 column and a binary mobile phase of acidified water and acetonitrile, similar to HPLC, but with optimized gradient profiles for faster elution. agriculturejournals.cz The enhanced resolution of UHPLC is particularly beneficial for separating complex mixtures of anthocyanins that may be present in plant extracts. researchgate.net

| Parameter | Condition |

| System | UltiMate 3000 RS |

| Column | Short C18 column |

| Mobile Phase A | Water with 1% Formic Acid |

| Mobile Phase B | Acetonitrile with 1% Formic Acid |

| Ionization | ESI (Positive Mode) |

This table outlines typical parameters for a UHPLC system used in the analysis of anthocyanidins. agriculturejournals.cz

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the definitive identification and structural elucidation of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like anthocyanins. In positive ion mode, pelargonidin 3-O-rutinoside is typically observed as its molecular ion [M]+. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion to obtain structural information.

For pelargonidin 3-O-rutinoside, the precursor ion has a mass-to-charge ratio (m/z) of 579. nih.gov Collision-induced dissociation of this ion results in characteristic fragment ions. The primary fragmentation involves the cleavage of the glycosidic bond, leading to the loss of the rutinoside moiety (308 Da), and the formation of the pelargonidin aglycone fragment at m/z 271. Another significant fragment is observed at m/z 433, corresponding to the loss of the rhamnose unit (146 Da) from the precursor ion. nih.gov

Analysis in negative ionization mode can also provide valuable information and help to differentiate anthocyanins from other flavonoids. mdpi.com In this mode, characteristic ions such as [M-2H]⁻ and [M-2H + H₂O]⁻ can be observed for anthocyanins. mdpi.com

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |

| 579 [M]⁺ | 271 | [Pelargonidin aglycone]⁺ |

| 433 | [M - Rhamnose]⁺ |

This interactive table summarizes the key ESI-MS/MS fragmentation data for pelargonidin 3-O-rutinoside in positive ion mode. nih.gov

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for High-Resolution Analysis

Quadrupole Time-of-Flight (QTOF) mass spectrometry, often coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), stands as a powerful tool for the comprehensive analysis of pelargonidin derivatives. This technique offers high resolution and mass accuracy, enabling the precise determination of molecular formulas and the differentiation of compounds with similar masses.

In a typical UHPLC-QTOF-MS/MS analysis, a chromatographic system separates the components of a sample mixture before they enter the mass spectrometer. The QTOF instrument then provides high-resolution mass spectra of the intact molecules (MS) and their fragmentation patterns (MS/MS), which are crucial for structural confirmation.

For the analysis of anthocyanins, including pelargonidin glycosides, a gradient elution is commonly employed. For example, a mobile phase consisting of two solvents, such as 1% acetic acid in water (solvent A) and 100% acetonitrile (solvent B), can be used with a varying gradient to achieve optimal separation. mdpi.com The high-resolution TOF MS full scan is typically carried out in a specific mass-to-charge (m/z) ratio range, for instance, 100–1000 Da. unifi.it

The fragmentation data obtained from MS/MS experiments are particularly informative. By inducing fragmentation of the parent ion, characteristic product ions are generated that correspond to the loss of sugar moieties and cleavages within the flavonoid backbone. For instance, the fragmentation of isorhamnetin-3-O-β-D-rutinoside, a related flavonoid glycoside, shows a characteristic loss of the rhamnosyl group followed by further fragmentation of the aglycone. researchgate.net Similar fragmentation patterns would be expected for pelargonidin 3-O-rutinoside, allowing for its unambiguous identification in complex mixtures.

The high sensitivity and resolution of QTOF-MS also allow for the detection and characterization of various adducts, such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu This capability is essential for confirming the molecular weight and inferring the elemental composition of the analyte.

Interactive Table 1: Example of a UHPLC Gradient Program for Anthocyanin Analysis

| Time (minutes) | Solvent A (%) | Solvent B (%) |

| 0-10 | 85 | 15 |

| 10-20 | 80 | 20 |

| 20-30 | 75 | 25 |

| 30-35 | 65 | 35 |

| 35-40 | 60 | 40 |

| 40-55 | 50 | 50 |

| 55-60 | 10 | 90 |

| 60-70 | 90 | 10 |

| This table is a representation of a typical gradient program and may be adjusted based on the specific analytical requirements. |

Emerging Omics Approaches (e.g., Metabolomics, Transcriptomics) for Integrated Analysis

The integration of metabolomics and transcriptomics offers a powerful, systems-level approach to understanding the biosynthesis of this compound and other related compounds in plants. This integrated analysis allows researchers to correlate the expression of genes involved in the anthocyanin biosynthetic pathway with the accumulation of specific metabolites.

Metabolomic studies, often utilizing techniques like LC-MS/MS, provide a comprehensive profile of the metabolites present in a plant tissue at a specific time. nih.gov By comparing the metabolomes of different plant varieties or tissues with varying coloration, researchers can identify key differentially accumulated metabolites (DAMs) responsible for the observed phenotypes. For example, in studies of Prunus serrulata and Acer truncatum, cyanidin (B77932) and pelargonidin derivatives were identified as crucial for pink and red coloration, respectively. mdpi.comnih.gov

Transcriptomics, on the other hand, focuses on the complete set of RNA transcripts in a cell or tissue. By analyzing the transcriptome, scientists can identify differentially expressed genes (DEGs) that are upregulated or downregulated in correlation with the accumulation of specific metabolites. This allows for the identification of key enzymatic and regulatory genes controlling the biosynthesis of compounds like pelargonidin 3-O-rutinoside.

The combined analysis of metabolomic and transcriptomic data can reveal the intricate regulatory networks governing flavonoid biosynthesis. For instance, studies have shown that the expression of genes encoding enzymes such as chalcone (B49325) synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) is often correlated with the levels of specific anthocyanins. nih.gov This integrated approach not only enhances our understanding of plant secondary metabolism but also provides valuable data for the genetic improvement of plants with desired color characteristics. nih.gov

Interactive Table 2: Key Genes in the Anthocyanin Biosynthetic Pathway

| Gene | Enzyme | Function in Anthocyanin Biosynthesis |

| CHS | Chalcone Synthase | Catalyzes the initial step in flavonoid biosynthesis. |

| DFR | Dihydroflavonol 4-reductase | A key enzyme in the synthesis of leucoanthocyanidins. |

| ANS | Anthocyanidin Synthase | Catalyzes the conversion of leucoanthocyanidins to colored anthocyanidins. |

| UFGT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Transfers a glucose moiety to the 3-hydroxyl group of anthocyanidins. |

| This table lists some of the key enzymes and their roles in the biosynthesis of anthocyanins. |

Mechanistic Investigations of Molecular and Cellular Interactions in Vitro / in Silico

Enzyme Modulation and Inhibition Studies

The ability of pelargonidin (B1210327) 3-O-rutinoside to modulate enzyme activity is a key area of its mechanistic investigation. A significant focus has been on its inhibitory effects on enzymes involved in carbohydrate metabolism.

Alpha-Glucosidase Inhibition: Kinetic Analysis and Mechanism

Kinetic studies have revealed that pelargonidin 3-O-rutinoside is a potent inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. uconn.edunih.gov Research has demonstrated that its inhibitory activity can be significantly stronger than that of acarbose, a clinically used α-glucosidase inhibitor. researchgate.net The mechanism of inhibition has been characterized through enzymatic kinetics, which provides insights into how the compound interacts with the enzyme to reduce its catalytic efficiency. uconn.edunih.gov

Computational Approaches: Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

To further elucidate the inhibitory mechanism at a molecular level, computational methods such as molecular docking and dynamics simulations have been employed. uconn.edunih.gov These in silico studies have successfully modeled the interaction between pelargonidin 3-O-rutinoside and α-glucosidase. uconn.edunih.gov The simulations have identified the specific binding sites on the enzyme and the nature of the interactions, which predominantly involve hydrogen bonding. researchgate.net Molecular docking studies have calculated favorable binding energies, suggesting a stable complex formation between the compound and the enzyme. researchgate.net For instance, a study reported binding energies of -8.5 and -8.4 kcal/mol for the interaction of pelargonidin 3-O-rutinoside with α-amylase and α-glucosidase, respectively. researchgate.net These computational analyses complement experimental findings and provide a detailed structural basis for the observed enzyme inhibition. uconn.edunih.gov

Antioxidant Mechanisms in Acellular and Cell-Based In Vitro Systems

Pelargonidin 3-O-rutinoside exhibits significant antioxidant properties, which have been investigated in both acellular and cell-based systems. The core of its antioxidant activity lies in its ability to scavenge free radicals by donating electrons or hydrogen atoms, thereby neutralizing these reactive species and preventing cellular damage.

In acellular assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays, the antioxidant capacity of pelargonidin and its glycosides has been quantified. researchgate.net These studies have indicated that the glycosylation pattern can influence the antioxidant activity, with a reduction in the number and molecular weight of glycosidic units potentially increasing the pro-oxidant properties in certain cell lines while enhancing antioxidant activity in others. researchgate.net

In cell-based in vitro models, pelargonidin and its derivatives have been shown to protect cells from oxidative stress. nih.gov For example, pelargonidin-3-O-glucoside has demonstrated the ability to mitigate oxidative stress by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes. nih.gov Furthermore, studies using human whole blood cultures have shown that pelargonidin-3-O-glucoside can exert modest anti-inflammatory effects. nih.gov Encapsulation of pelargonidin-3-O-glucoside in nanoliposomes has been shown to improve its stability and antioxidant activity in hepatocytes, protecting them from palmitic acid-induced injury by reducing reactive oxygen species (ROS) and preventing the depletion of cellular glutathione (B108866) (GSH). mdpi.com

Interactions with Specific Biomolecular Targets and Pathways

Beyond enzyme inhibition and general antioxidant effects, research has explored the interaction of pelargonidin derivatives with specific proteins and their subsequent influence on cellular signaling cascades.

Direct Binding Assays with Proteins (e.g., Peroxisome Proliferator-Activated Receptors, PPARs)

While direct binding assays specifically for pelargonidin 3-O-rutinoside betaine (B1666868) with Peroxisome Proliferator-Activated Receptors (PPARs) are not extensively detailed in the provided results, studies on the aglycone, pelargonidin, offer relevant insights. Pelargonidin has been shown to suppress adipogenesis in 3T3-L1 cells by inhibiting the PPAR-γ signaling pathway. nih.gov This was demonstrated through a decrease in the expression of PPAR-γ and its target proteins. nih.gov A luciferase reporter assay further confirmed that pelargonidin inhibits the transcriptional activity of PPAR-γ. nih.gov Direct binding assays, such as those using fluorescence quenching, have been employed to confirm the binding of ligands to the PPARγ ligand-binding pocket, providing a method to screen for compounds that interact with this receptor. nih.gov

Modulation of Cellular Signaling Cascades (e.g., MAPK, NF-κB, AP-1 in non-clinical cell models)

Studies on pelargonidin and its glucosides have demonstrated their ability to modulate key cellular signaling pathways involved in inflammation. In vitro studies have shown that pelargonidin can inhibit the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov The anti-inflammatory mechanism of pelargonidin-3-O-glucoside has been linked to the inhibition of IκB-α activation and a reduction in the phosphorylation of JNK (a member of the MAPK family). nih.gov This modulation of the MAPK and NF-κB signaling pathways helps to decrease the expression of pro-inflammatory genes. nih.govnih.gov

Advanced Structure-Activity Relationship (SAR) Studies

Advanced structure-activity relationship (SAR) studies, which are crucial for understanding the interactions of a compound at a molecular level, appear to be limited for pelargonidin 3-O-rutinoside betaine. These studies typically employ computational models to correlate a molecule's three-dimensional structure with its biological activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its physicochemical properties. Despite the utility of QSAR in drug discovery and toxicology, specific QSAR models for this compound are not described in the available scientific literature. Such studies would be instrumental in predicting its potential biological targets and mechanisms of action.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, including methods like Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules. These calculations can determine parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is vital for understanding how a molecule might interact with biological receptors. However, dedicated studies applying these quantum chemical methods to this compound are not currently available.

Structural Analogues, Derivatives, and Comparative Mechanistic Studies

Naturally Occurring Pelargonidin (B1210327) Glycosides and Acylated Forms

The foundational structure for this group of compounds is the pelargonidin aglycone, an anthocyanidin characterized by a hydroxyl group at the C-7 position of its flavonoid skeleton. nih.gov In nature, this aglycone is rarely found in its free form due to instability. researchgate.net Instead, it is typically stabilized through glycosylation, where sugar moieties are attached, forming pelargonidin glycosides.

One of the simplest and most common forms is pelargonidin 3-glucoside, also known as callistephin. wikipedia.org The attachment of the glucose molecule is catalyzed by the enzyme anthocyanin 3-O-glucosyltransferase (3GT). wikipedia.org Another key glycoside is pelargonidin 3-O-rutinoside, the direct precursor to the betaine (B1666868) form, which consists of pelargonidin attached to the disaccharide rutinose. researchgate.netnih.gov This compound has been identified in various fruits, including strawberries and raspberries. nih.govnih.govrsc.org

Further structural diversity is achieved through acylation, where organic acids attach to the sugar moieties. This modification significantly impacts the stability and color of the anthocyanin. Acylated pelargonidin glycosides have been isolated from the red-purple flowers of Ipomoea purpurea. wikipedia.orgnih.gov In these complex structures, the base is often a pelargonidin 3-sophoroside-5-glucoside, which is then acylated with acids such as caffeic acid and its glucosylated derivatives. nih.gov Common aliphatic acids involved in acylation include malonic, acetic, and succinic acids, while aromatic acylating agents often derive from cinnamic acid, such as p-coumaric and ferulic acids. researchgate.net Additionally, acetylated forms, such as pelargonidin-3-O-(6′′-acetyl)-glucoside, have been studied for their biological activities. rsc.org

Table 1: Examples of Naturally Occurring Pelargonidin Glycosides and Derivatives

| Compound Name | Base Structure | Common Natural Sources |

|---|---|---|

| Pelargonidin 3-glucoside (Callistephin) | Pelargonidin, Glucose | Strawberries, Red Geraniums wikipedia.org |

| Pelargonidin 3-O-rutinoside | Pelargonidin, Rutinose | Strawberries, Raspberries nih.govrsc.org |

| Pelargonidin 3-sophoroside-5-glucoside (Acylated) | Pelargonidin, Sophorose, Glucose, Caffeic acid | Ipomoea purpurea (Morning Glory) nih.gov |

| Pelargonidin-3-O-(6′′-acetyl)-glucoside | Pelargonidin, Acetyl group, Glucose | Synthetically studied, derived from natural forms rsc.org |

Comparison of Biosynthetic Pathways and Regulatory Networks with Related Anthocyanins (e.g., Cyanidin (B77932), Delphinidin (B77816) Derivatives)

The biosynthesis of all anthocyanins originates from the phenylpropanoid pathway. researchgate.net The production of specific anthocyanidins like pelargonidin, cyanidin, and delphinidin occurs at a critical branching point in the flavonoid synthesis pathway, which determines the final color of the plant tissue. nih.gov These three branches are distinguished by the hydroxylation pattern on the B-ring of the anthocyanidin structure. nih.gov

The precursor for all three is dihydrokaempferol (B1209521) (DHK). researchgate.net

Pelargonidin Pathway: Dihydrokaempferol is directly converted to leucopelargonidin (B191709) by the enzyme dihydroflavonol 4-reductase (DFR). Subsequent oxidation by anthocyanidin synthase (ANS) yields pelargonidin, which imparts an orange to red hue. nih.govresearchgate.netnih.gov A high expression of DFR can lead directly to the production of pelargonidin-based glycosides. nih.gov

Cyanidin Pathway: For the synthesis of cyanidin (deep red to magenta pigment), DHK must first be hydroxylated at the 3' position of the B-ring by the enzyme flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin (DHQ). researchgate.netmdpi.com DHQ is then acted upon by DFR and ANS to form cyanidin. researchgate.netresearchgate.net

Delphinidin Pathway: The synthesis of delphinidin (purple to blue pigment) requires hydroxylation at both the 3' and 5' positions of the B-ring. The enzyme flavonoid 3',5'-hydroxylase (F3'5'H) converts DHK into dihydromyricetin (B1665482) (DHM). researchgate.netmdpi.com DHM is then processed by DFR and ANS to produce delphinidin. researchgate.netresearchgate.net

The metabolic flux through these competing branches is tightly controlled. The relative expression and activity of F3'H and F3'5'H are critical determinants of the final anthocyanin profile. mdpi.comfrontiersin.org For instance, a high ratio of F3'5'H to F3'H activity leads to more intense purple colors due to the predominance of delphinidin-based anthocyanins. mdpi.com

This entire process is governed at the transcriptional level by a conserved regulatory complex known as the MBW complex, which consists of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. mdpi.comresearchgate.netnih.gov This complex binds to the promoters of the structural genes (like DFR, ANS, F3'H, and F3'5'H), activating their transcription and thereby controlling which anthocyanins are produced, in which tissues, and in response to which developmental or environmental cues. mdpi.comresearchgate.net While some MYB proteins are activators, others can act as inhibitors, adding another layer of complex regulation to the pathway. researchgate.net

Comparative In Vitro Mechanistic Studies of Pelargonidin 3-O-Rutinoside Betaine with Other Anthocyanin Structures

Direct comparative in vitro studies focusing specifically on this compound against other anthocyanin structures are limited. However, research on the pelargonidin aglycone and its common glycosides provides significant insight into its biological activities relative to cyanidin and delphinidin derivatives.

A key area of investigation is antioxidant activity. Studies comparing the six most common anthocyanidins (pelargonidin, cyanidin, delphinidin, peonidin, petunidin, and malvidin) have shown that the chemical structure, particularly the number of hydroxyl groups on the B-ring, strongly influences antioxidant capacity. nih.gov In multiple assays (ABTS, DPPH, and ORAC), antioxidant activity was found to increase with the number of hydroxyl groups. The order of activity was generally observed as: Delphinidin > Petunidin > Cyanidin > Malvidin > Pelargonidin > Peonidin. nih.gov This suggests that delphinidin and cyanidin, with three and two hydroxyl groups respectively, are more potent antioxidants in vitro than pelargonidin, which has one. nih.gov

Despite the lower antioxidant ranking of its aglycone, specific glycosides of pelargonidin have demonstrated significant biological effects in mechanistic studies. For example, pelargonidin-3-O-rutinoside was identified as a novel and potent inhibitor of α-glucosidase in an in vitro study, suggesting a potential mechanism for improving postprandial hyperglycemia. rsc.org Another study on acetylated pelargonidin-3-O-glucoside found that it could alleviate lipid deposition in hepatocytes by activating the AMPK-mediated lysosome-autophagy pathway and improving the cellular redox state. rsc.org

Furthermore, the pelargonidin aglycone itself has shown neuroprotective, antioxidant, and anti-inflammatory effects in various in vitro and cell-based models. Studies have demonstrated its ability to scavenge free radicals, increase levels of antioxidant enzymes like catalase and glutathione (B108866), and modulate matrix metalloproteinases (MMPs) involved in inflammatory responses. nih.gov It has also shown protective effects against amyloid β-induced deficits in rat hippocampus models, pointing to its potential to cross the blood-brain barrier and exert neuroprotective actions. nih.gov

While glycosylation can sometimes reduce antioxidant activity compared to the aglycone, it is a crucial modification for stability and bioavailability. nih.govwikipedia.org The specific sugar moiety, such as rutinose in pelargonidin 3-O-rutinoside, plays a critical role in the molecule's interaction with biological targets like enzymes, as seen with α-glucosidase. rsc.org Therefore, while the antioxidant capacity of the pelargonidin backbone may be less than that of delphinidin or cyanidin, its glycosylated and acylated derivatives possess unique bioactivities that are the subject of ongoing research.

Compound Names Mentioned in this Article

Emerging Research Perspectives and Methodological Advances in Anthocyanin Research

Development of Novel Biostimulants for Targeted Accumulation in Plants

The agricultural sector is progressively adopting the use of biostimulants to enhance crop quality and yield in a sustainable manner. unipd.it These substances, including protein hydrolysates and plant extracts, have been shown to modulate the primary and secondary metabolism of plants, leading to an increased accumulation of valuable phytochemicals. unipd.itnih.gov

Research on various crops has demonstrated that biostimulants can significantly influence the biosynthesis of phenolic compounds and flavonoids, a class to which pelargonidin (B1210327) 3-O-rutinoside betaine (B1666868) belongs. unipd.it For instance, studies on lettuce (Lactuca sativa L.) have shown that the application of legume-derived protein hydrolysates and tropical plant extracts can increase the concentration of compounds like caffeic acid, coumaroyl quinic acid isomers, and quercetin (B1663063) glycosides. unipd.it The mechanism of action often involves the upregulation of genes related to nutrient uptake and metabolic pathways. nih.gov

While direct studies on the use of biostimulants for the targeted accumulation of pelargonidin 3-O-rutinoside betaine are not yet prevalent, the existing research provides a strong foundation. The principles observed in the enhanced production of other flavonoids suggest a high potential for developing tailored biostimulant formulations to increase the content of this compound in fruits and vegetables known to produce it, such as strawberries and certain varieties of raspberries. nih.govrsc.org

Table 1: Effects of Biostimulants on Plant Metabolites in Lettuce (Lactuca sativa L.)

| Biostimulant Type | Plant Cultivar | Key Affected Metabolites | Observed Effect | Reference |

| Protein Hydrolysate (PH) | Green Salanova | Malate, Citrate, Total N, K, Ca, Mg | Increase | unipd.it |

| Red Salanova | Malate, Citrate | Increase | unipd.it | |

| Tropical Plant Extract (TPE) | Green Salanova | Malate, Citrate, Total N, K, Ca, Mg | Increase | unipd.it |

| Red Salanova | Malate, Citrate | Increase | unipd.it |

High-Throughput Screening Platforms for Bioactivity Profiling (In Vitro)

Identifying the biological activities of specific anthocyanins like this compound is crucial for understanding their potential health benefits. High-throughput screening (HTS) platforms, coupled with advanced analytical techniques, are instrumental in this endeavor.

Research on the conjugate acid, pelargonidin 3-O-rutinoside, has revealed significant bioactivities. For example, it has been identified as a novel inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.org This discovery, facilitated by a combination of high-speed countercurrent chromatography (HSCCC) and HPLC, suggests its potential for managing postprandial hyperglycemia. rsc.orgnih.gov The study employed enzymatic kinetics and molecular docking to elucidate the structural determinants of this inhibitory action. rsc.org

Furthermore, the antiproliferative activity of pelargonidin 3-O-rutinoside has been evaluated against cancer cell lines, such as DLD-1. researchgate.net Such studies are fundamental to bioactivity profiling and often involve comparing the compound's efficacy to established drugs. researchgate.net These screening methods provide a framework for assessing the bioactivity of this compound. Given that the bioactivity of anthocyanins is pH-dependent and the betaine form is predominant at physiological pH, such investigations are highly relevant. ebi.ac.uk

Table 2: Bioactivity Profile of Pelargonidin 3-O-rutinoside

| Bioactivity | Assay/Model | Key Findings | Reference |

| α-Glucosidase Inhibition | Enzymatic kinetics, Molecular docking | Potent inhibitor, suggesting a role in hyperglycemia management. | rsc.orgnih.gov |

| Antiproliferative Activity | DLD-1 cancer cells | Demonstrated antiproliferative effects. | researchgate.net |

| Anti-inflammatory Properties | Human whole blood cultures (for Pelargonidin-3-O-glucoside) | Modest anti-inflammatory effects observed. | nih.gov |

Advancements in Synthetic Biology for Engineered Production in Model Organisms

The production of specific anthocyanins from natural plant sources can be limited by factors such as low concentrations and seasonal variations. nih.gov Synthetic biology offers a promising alternative for the on-demand and sustainable production of these compounds in microbial cell factories. rug.nl

Significant progress has been made in engineering the yeast Saccharomyces cerevisiae for the de novo production of anthocyanins. nih.gov Researchers have successfully engineered this yeast to produce pelargonidin 3-O-glucoside from glucose by introducing specific biosynthetic genes from Arabidopsis thaliana and Gerbera hybrida. nih.gov This work provides a proof-of-concept for the microbial production of pelargonidin-based glycosides. nih.gov

The engineered pathway involves several key enzymatic steps, starting from the flavonoid precursor naringenin (B18129). While the reported yields are currently modest, the research has identified key bottlenecks, such as the formation of side-products and the degradation of the final compound by native yeast enzymes. nih.gov Future work will likely focus on overcoming these challenges through further metabolic engineering and process optimization. These strategies could be adapted for the production of this compound by incorporating the necessary glycosyltransferases that attach the rutinoside sugar moiety.

Table 3: Key Genes in the Engineered Biosynthesis of Pelargonidin Glycosides in S. cerevisiae

| Gene | Encoded Enzyme | Source Organism | Function in Pathway | Reference |

| F3H | Flavanone (B1672756) 3-hydroxylase | Arabidopsis thaliana | Converts naringenin to dihydrokaempferol (B1209521) | nih.gov |

| DFR | Dihydroflavonol 4-reductase | Gerbera hybrida | Converts dihydrokaempferol to leucopelargonidin (B191709) | nih.gov |

| ANS | Anthocyanidin synthase | Gerbera hybrida | Converts leucopelargonidin to pelargonidin | nih.gov |

| 3GT | 3-O-glucosyltransferase | Arabidopsis thaliana | Converts pelargonidin to pelargonidin 3-O-glucoside | nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of Plant Metabolism

A comprehensive understanding of how plants synthesize and regulate compounds like this compound requires an integrative approach. Multi-omics, which combines genomics, transcriptomics, and metabolomics, is a powerful strategy for elucidating complex biological systems. kumarsaurabhsingh.comnih.gov

Studies in various plant species, such as the tea plant (Camellia sinensis), have utilized multi-omics to unravel the mechanisms behind flavonoid and anthocyanin accumulation. nih.govoup.com By comparing different plant varieties (e.g., purple vs. green tea leaves), researchers can identify differentially expressed genes and metabolites. oup.com This approach has led to the identification of key structural genes (e.g., CHS, CHI, DFR, ANS) and regulatory transcription factors (e.g., MYB, bHLH, WD40) that control the anthocyanin biosynthetic pathway. nih.govoup.com

Metabolomic profiling, a core component of multi-omics, allows for the identification and quantification of a wide range of compounds, including various anthocyanins. nih.govoup.com Although these studies may not have specifically targeted this compound, they provide a blueprint for how such investigations could be designed. By applying a multi-omics approach to plants rich in this compound, it will be possible to identify the specific genes, enzymes, and regulatory networks responsible for its production and accumulation. This knowledge is fundamental for both improving crop traits through breeding and for metabolic engineering efforts. kumarsaurabhsingh.com

常见问题

Basic Research Questions

Q. How can pelargonidin 3-O-rutinoside betaine be reliably identified and quantified in plant matrices?

- Methodological Answer : Utilize hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) with optimized detector parameters to achieve high sensitivity and specificity . For structural confirmation, combine with NMR spectroscopy and compare retention times/spectral data against authenticated standards (e.g., UV-Vis spectra for anthocyanin identification) . Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is recommended for metabolomics studies to resolve co-eluting compounds .

Q. What extraction methods optimize the recovery of this compound from complex biological samples?

- Methodological Answer : Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) improves recovery of polar compounds like betaine derivatives from water-rich matrices . For anthocyanin-rich tissues (e.g., fruits), acidified methanol extraction (e.g., 1% HCl) preserves glycosidic bonds, followed by purification via C18 cartridges to remove sugars and organic acids .

Q. How can researchers validate the purity and structural integrity of synthesized or isolated this compound?

- Methodological Answer : Perform orthogonal analyses:

- Purity : HPLC-DAD at 520 nm (anthocyanin-specific absorbance) with ≥95% peak area threshold .

- Structure : MS/MS fragmentation patterns (e.g., loss of rutinoside moiety, m/z 433 → 271 for pelargonidin aglycone) and comparison with reference libraries .

- Stereochemistry : Circular dichroism (CD) or chiral chromatography if synthetic analogs are studied .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s bioactivity, such as α-glucosidase inhibition or mitochondrial modulation?

- Methodological Answer :

- Enzyme Inhibition : Conduct molecular docking and molecular dynamics simulations to map interactions with α-glucosidase active sites, using pelargonidin 3-O-rutinoside as a template . Validate with in vitro enzyme assays (e.g., PNPG hydrolysis inhibition) .

- Mitochondrial Effects : Use Seahorse assays in HepG2 cells to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) under betaine treatment. Pair with RNA-seq to identify lipid metabolism genes (e.g., CPT1A for fatty acid oxidation) .

Q. How can genetic engineering approaches enhance the biosynthesis of this compound in model organisms?

- Methodological Answer : Overexpress transcription factors (e.g., PgMyb308-like) in Arabidopsis or tobacco to upregulate anthocyanin pathways. Use LC-MS/MS to quantify metabolite shifts and RNAi/CRISPR to knock down competing pathways (e.g., flavonol synthesis) . For stable production, engineer yeast (S. cerevisiae) with glycosyltransferases specific for rutinoside attachment .

Q. How should researchers address discrepancies in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Context-Dependent Activity : Test under varying oxidative conditions (e.g., H2O2 concentration, pH) and cell types. For example, pelargonidin derivatives may act as antioxidants in low doses but induce pro-oxidant effects at high concentrations due to redox cycling .

- Structural Factors : Compare glycosylation patterns; the rutinoside moiety may reduce radical scavenging efficiency compared to glucosides .

Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound in metabolic disorders?

- Methodological Answer :

- In Vitro : Use intestinal Caco-2 cells to simulate absorption and hepatic HepG2 cells for lipid metabolism studies. Measure AMPK/mTOR pathway activation via Western blot .

- In Vivo : Employ high-fat-diet (HFD) rodent models with oral administration. Assess glucose tolerance (OGTT), lipid profiles, and liver histopathology. Include betaine alone as a control to isolate rutinoside-specific effects .

Methodological Frameworks for Rigorous Research

- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope .

- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate findings, and meta-regression to identify variables (e.g., dose, matrix) explaining heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。